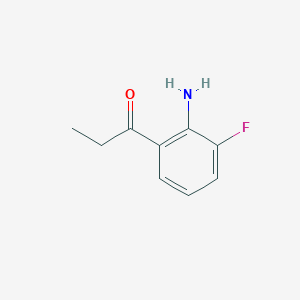![molecular formula C11H12N2O3 B14077313 N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide CAS No. 101306-86-9](/img/structure/B14077313.png)
N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- is a chemical compound with a complex structure that includes an acetamide group and a hydroxyimino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- typically involves a condensation reaction. One common method includes the reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve heating the reactants in a suitable solvent, followed by purification steps such as recrystallization from hot ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve similar condensation reactions, followed by purification and quality control processes to ensure the desired product’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- is unique due to its specific structure, which includes both a hydroxyimino group and an acetamide group attached to a phenyl ring
Eigenschaften
CAS-Nummer |
101306-86-9 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
N-[4-(C-acetyl-N-hydroxycarbonimidoyl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)11(13-16)9-3-5-10(6-4-9)12-8(2)15/h3-6,16H,1-2H3,(H,12,15) |
InChI-Schlüssel |
LADGHHMCCQETIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=NO)C1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


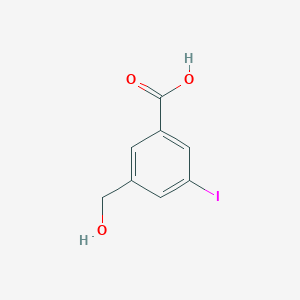

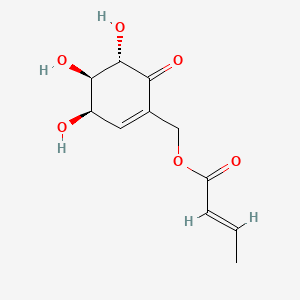
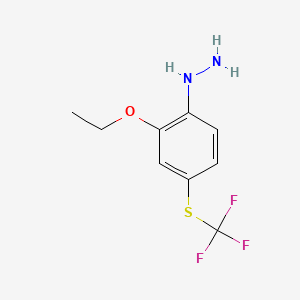
![5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone](/img/structure/B14077249.png)
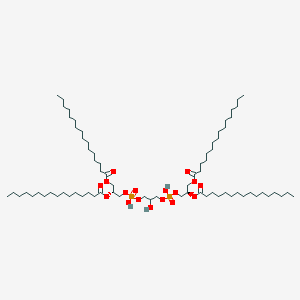
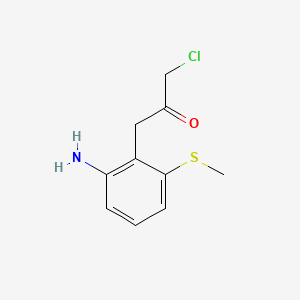
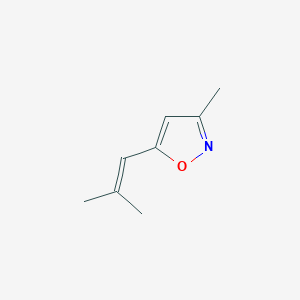
![[2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate](/img/structure/B14077295.png)
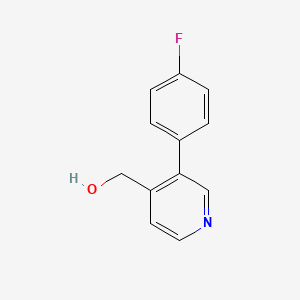
![3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid](/img/structure/B14077316.png)
![3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14077321.png)
![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)
